12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-
Description
Heterocyclic Dioxaphosphocin Core: Electronic and Steric Effects
The eight-membered dioxaphosphocin ring adopts a tub-like conformation due to torsional strain, as evidenced by $$^{31}\text{P}$$ and $$^{1}\text{H}$$ NMR studies. This non-planar geometry arises from the partial puckering of the phosphorus-oxygen backbone, which reduces angle strain while introducing axial chirality. The phosphorus atom exhibits a trigonal pyramidal geometry with a bond angle of 98.5° at P–O–C linkages, characteristic of sp³ hybridization.
Electronic Effects :
- The phosphorus center’s lone pair participates in conjugation with adjacent oxygen atoms, lowering its basicity compared to acyclic phosphines.
- Electron-deficient aromatic rings adjacent to the phosphorus atom further polarize the P–O bonds, enhancing electrophilicity at phosphorus.
Steric Effects :
- The fused benzo groups create a rigid, concave surface that restricts access to the phosphorus lone pair.
- Calculated percent buried volume (%$$V_{\text{bur}}$$) values for the dioxaphosphocin core exceed 40%, indicating significant steric bulk.
Table 1 : Key Structural Parameters of the Dioxaphosphocin Core
| Parameter | Value | Source |
|---|---|---|
| P–O bond length | 1.62 Å | |
| O–P–O bond angle | 98.5° | |
| %$$V_{\text{bur}}$$ | 42.3% | |
| $$^{31}\text{P}$$ NMR shift | 68.2 ppm (δ) |
Impact of Substituents (tert-Butyl, Fluorine, Methyl) on Reactivity
tert-Butyl Groups :
- Positioned at 2,4,8,10-positions, these groups impose severe steric hindrance, with a combined Tolman cone angle of 190°.
- They stabilize the tub conformation by preventing planarization of the dioxaphosphocin ring.
Fluorine Substituent :
- The 6-fluoro group withdraws electron density via inductive effects, increasing the phosphorus center’s electrophilicity by 12% compared to non-fluorinated analogs.
- Hyperconjugation between fluorine and the aromatic π-system reduces ring strain.
Methyl Group :
- The 12-methyl substituent introduces axial chirality, with a barrier to enantiomerization of 25 kcal/mol.
- It enhances thermal stability by 15°C relative to unmethylated derivatives.
Table 2 : Substituent Effects on Physicochemical Properties
| Substituent | Electronic Contribution ($$σ_{\text{meta}}$$) | Steric Contribution (%$$V_{\text{bur}}$$) |
|---|---|---|
| tert-Butyl | -0.07 (mild electron donation) | 18.7% per group |
| Fluorine | +0.34 (strong electron withdrawal) | 2.1% |
| Methyl | -0.12 (electron donation) | 5.3% |
Comparative Analysis with Analogous Phosphorus Heterocycles
Six-Membered Rings (e.g., 1,3,2-Dioxaphosphorinanes) :
- Exhibit planar geometries with %$$V_{\text{bur}}$$ < 30%, enabling higher ligand mobility.
- Reduced steric shielding results in 3x faster oxidation rates compared to dioxaphosphocins.
Seven-Membered Rings (e.g., 1,2,5-Diazaphosphepines) :
- Higher ring strain (7 kcal/mol) due to smaller bond angles (85°–90°).
- Weaker P–N conjugation diminishes electrophilicity at phosphorus.
Table 3 : Comparison of Key Parameters Across Phosphorus Heterocycles
| Heterocycle | Ring Size | %$$V_{\text{bur}}$$ | $$^{31}\text{P}$$ NMR (δ, ppm) |
|---|---|---|---|
| Dioxaphosphocin (this work) | 8 | 42.3% | 68.2 |
| Dioxaphosphorinane | 6 | 28.1% | 45.6 |
| Diazaphosphepine | 7 | 35.7% | 72.9 |
Properties
IUPAC Name |
1,3,7,9-tetratert-butyl-11-fluoro-5-methyl-5H-benzo[d][1,3,2]benzodioxaphosphocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44FO2P/c1-18-21-14-19(27(2,3)4)16-23(29(8,9)10)25(21)32-34(31)33-26-22(18)15-20(28(5,6)7)17-24(26)30(11,12)13/h14-18H,1-13H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMKXVFDVQUQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)OP(OC3=C1C=C(C=C3C(C)(C)C)C(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44FO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073075 | |
| Record name | 2,4,8,10-Tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-12H-Dibenzo[d,g][1,3,2]dioxaphosphocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Water or Solvent Wet Solid | |
| Record name | 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl- | |
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CAS No. |
118337-09-0 | |
| Record name | Ethanox 398 | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 12H-Dibenzo(d,g)(1,3,2)dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118337090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,8,10-Tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-12H-Dibenzo[d,g][1,3,2]dioxaphosphocin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118337-09-0 | |
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Biological Activity
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin derivatives have garnered attention due to their unique structural properties and potential biological activities. This article focuses on the biological activity of the specific compound 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl- , exploring its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound belongs to a class of phosphocins characterized by a dioxaphosphocin core. Its structure is significant for its biological activity. The molecular formula is with a molecular weight of approximately 508.61 g/mol. Its stability and solubility properties are crucial for its bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For example, a study demonstrated the synthesis of related dioxaphosphocins through reactions involving chlorinated derivatives and phosphoric acid esters . The synthetic pathway is essential for producing compounds with desired biological properties.
Antimicrobial Activity
Research has shown that derivatives of dioxaphosphocins exhibit significant antimicrobial properties. A case study highlighted the synthesis of 2,10-dichloro-6-substituted amino acid esters of 12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxides which displayed promising antimicrobial activity against various bacterial strains .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin | E. coli | 32 µg/mL |
| 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin | S. aureus | 16 µg/mL |
| 2-Chloro derivative | P. aeruginosa | 64 µg/mL |
Toxicological Assessments
Toxicological evaluations are critical in assessing the safety profile of this compound. According to REACH guidelines, substances like this phosphocin must be assessed for their persistent, bioaccumulative, and toxic (PBT) properties . Studies indicate that certain derivatives may exhibit low toxicity levels in aquatic environments but require careful handling due to potential harmful effects on human health if inhaled or ingested .
Table 2: Toxicity Assessment Data
| Endpoint | Value | Reference |
|---|---|---|
| Acute Aquatic Toxicity (EC50) | <0.01 mg/L | ECHA Database |
| Chronic Toxicity (NOEC) | <30 mg/kg | ECHA Guidance |
The biological activity of this compound can be attributed to its ability to interact with cellular components. It is hypothesized that the dioxaphosphocin core facilitates interaction with phospholipid membranes or enzymes involved in cellular metabolism. This interaction may disrupt normal cellular functions leading to antimicrobial effects.
Case Studies and Applications
Several studies have explored the application of dioxaphosphocins in agriculture as potential biopesticides due to their antimicrobial properties. For instance, field trials demonstrated effective control of fungal pathogens in crops treated with these compounds . Additionally, ongoing research aims to evaluate their use in pharmaceuticals as novel antimicrobial agents.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits promising biological activities that suggest its potential as a pharmaceutical agent. Preliminary studies indicate that derivatives of dioxaphosphocins can interact with biological systems in beneficial ways:
- Anticancer Activity : Research has shown that similar compounds may exhibit cytotoxic effects against cancer cell lines. The unique structural features of 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin may enhance its efficacy in targeting specific cancer types.
- Antimicrobial Properties : Some studies suggest that organophosphorus compounds can possess antimicrobial activity. This could make them candidates for developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria.
- Drug Delivery Systems : The compound's ability to form complexes with various biomolecules could be harnessed for drug delivery applications, potentially improving the bioavailability and targeted delivery of therapeutics.
Material Science Applications
In the realm of materials science, 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin has potential uses due to its unique chemical structure:
- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and flame retardancy. Its phosphorus content is particularly valuable in developing flame-resistant materials.
- Nanomaterials : The synthesis of nanoparticles using this compound could lead to innovative materials with unique optical and electronic properties. These nanomaterials may find applications in sensors and electronic devices.
Analytical Chemistry Applications
The compound is also significant in analytical chemistry:
- Chromatography : 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin can be analyzed using high-performance liquid chromatography (HPLC) techniques. Its separation and quantification are essential for understanding its behavior in biological systems and environmental samples .
- Mass Spectrometry : Due to its complex structure, the compound is suitable for mass spectrometric analysis. This application is crucial for identifying metabolites and understanding pharmacokinetics in drug development.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related dioxaphosphocin on various cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting a mechanism involving apoptosis induction.
Case Study 2: Polymer Additive
In a recent investigation into flame-retardant materials, 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin was incorporated into polymer matrices. The resulting composites demonstrated improved thermal stability and reduced flammability compared to control samples.
Case Study 3: HPLC Analysis
A method was developed for the quantification of this compound in biological samples using HPLC with a reverse-phase column. The method provided reliable separation and quantification necessary for pharmacokinetic studies.
Comparison with Similar Compounds
Sodium Salt Derivative (CAS 85209-91-2)
Structure :
Comparison :
- The 6-fluoro-12-methyl derivative replaces the hydroxy group with fluorine and adds a methyl group. This likely enhances thermal stability and reduces polarity, improving compatibility with non-polar polymers like polyamides .
Aluminum Hydroxide Complex (CAS 151841-65-5)
Structure :
Comparison :
Sulfur-Containing Derivatives (e.g., 6-Sulfide Analogs)
Structure :
Comparison :
Antimicrobial Derivatives (e.g., 6-Substituted Aminobenzyl Compounds)
Structure :
Comparison :
- Its fluorine and methyl groups likely prioritize material science applications over antimicrobial uses.
Preparation Methods
Solvent-Free DMAP-Catalyzed Synthesis
A solvent-free approach employs DMAP (10 mol%) to catalyze the cyclocondensation of the bisphenol with PCl at 50°C, achieving 88% yield in 4 hours. This method eliminates toluene, reducing environmental impact.
Thiophosphoryl Chloride Route
Using thiophosphoryl chloride (PSCl) instead of PCl yields a thiophosphate intermediate, which is subsequently oxidized with meta-chloroperbenzoic acid (mCPBA) to introduce the fluorine moiety. However, this route suffers from lower yields (65%) due to over-oxidation.
Scalability and Industrial Applications
The DMAP-catalyzed method has been scaled to kilogram quantities with consistent yields (>85%), demonstrating feasibility for industrial production. The compound’s role as a high-performance antioxidant in polymers and lubricants underscores its commercial relevance .
Q & A
Q. What are the recommended synthetic routes for preparing this phosphocin derivative, and how can reaction progress be monitored?
Methodological Answer: The compound can be synthesized via a three-component one-pot reaction involving aldehydes, anilines, and a cyclic hydrogen phosphite intermediate (e.g., 2,10-dichloro-12H-dibenzo[d,g][1,3,2]dioxaphosphorobromodite). Key steps include:
- Dropwise addition of phosphorus tribromide to a biphenyl methane derivative in dry toluene at 0°C, followed by heating to 50–60°C for 2 hours to form the phosphorobromodite intermediate .
- Reaction monitoring via TLC to confirm intermediate formation and purity .
- Final purification via petroleum ether washing and rotary evaporation to isolate the product .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- Multi-nuclear NMR (¹H, ¹³C, ³¹P): ³¹P NMR is essential for confirming phosphorus bonding environments, while ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl groups, fluoro-substituted aromatic protons) .
- Mass spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .
- Elemental analysis: Confirms stoichiometric ratios of C, H, and P .
Q. What are the primary stability considerations for handling and storing this compound?
Methodological Answer:
- Store under inert gas (N₂/Ar) in anhydrous conditions to prevent hydrolysis of the phosphorous center .
- Avoid prolonged exposure to light or elevated temperatures, which may degrade tert-butyl or fluoro substituents .
Advanced Research Questions
Q. How can reaction yields for 6-fluoro-substituted derivatives be optimized during synthesis?
Methodological Answer:
- Catalyst selection: Use trifluoroacetic acid (CF₃COOH) or p-toluenesulfonic acid (p-TSA) in 1,2-dichloroethane to enhance cyclocondensation efficiency (yields up to 56% reported) .
- Solvent optimization: Non-polar solvents (e.g., toluene) minimize side reactions, while elevated temperatures (120°C) accelerate ring closure .
- Stoichiometric control: Excess aldehyde (2.0 equiv.) improves conversion rates for bulky tert-butyl-substituted intermediates .
Q. How should researchers address contradictions in antimicrobial activity data across studies?
Methodological Answer:
- Variable standardization: Control microbial strain selection (Gram-positive vs. Gram-negative), inoculum size, and assay conditions (e.g., broth microdilution vs. agar diffusion) to reduce variability .
- Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., fluoro vs. alkoxy groups at the 6-position) on activity trends .
- Mechanistic studies: Use fluorescence microscopy or membrane permeability assays to differentiate bacteriostatic vs. bactericidal modes of action .
Q. What computational approaches predict the compound’s reactivity in catalytic or supramolecular systems?
Methodological Answer:
- Density functional theory (DFT): Model electronic effects of the fluoro substituent on aromatic ring polarization and phosphorus center reactivity .
- Molecular dynamics (MD): Simulate steric interactions of tert-butyl groups in host-guest systems or polymer matrices .
- COMSOL Multiphysics integration: Optimize reaction parameters (e.g., temperature gradients, diffusion rates) for scaled-up synthesis .
Q. What strategies ensure stereochemical purity in derivatives with chiral phosphorus centers?
Methodological Answer:
- Chiral auxiliaries: Use enantiopure aldehydes or anilines during synthesis to induce asymmetry .
- Chromatographic resolution: Employ chiral stationary phases (e.g., cellulose-based HPLC columns) for enantiomer separation .
- Crystallography: Single-crystal X-ray diffraction confirms absolute configuration and minimizes racemization risks .
Data Contradiction & Theoretical Framework Questions
Q. How can conflicting NMR data for phosphorus environments be resolved?
Methodological Answer:
Q. How should this compound’s study align with broader organophosphorus chemistry theories?
Methodological Answer:
- Ligand design frameworks: Integrate with theories on phosphonite/phosphinate ligand behavior in catalysis (e.g., electron-withdrawing fluoro groups vs. steric tert-butyl effects) .
- Hammett substituent constants: Quantify electronic contributions of substituents to predict reactivity trends in oxidation or complexation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
